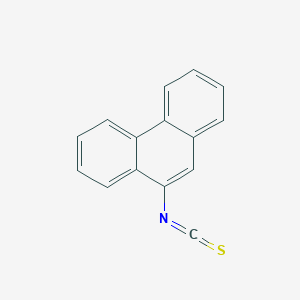
9-Phenanthryl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenanthryl isothiocyanate (9-PITC) is a chemical compound that has been extensively studied for its biological properties. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon that is found in coal tar and petroleum. 9-PITC is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This property makes it a valuable tool for studying drug metabolism and toxicology.
Mécanisme D'action
The mechanism of action of 9-Phenanthryl isothiocyanate is through the inhibition of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can alter the metabolism of drugs and toxins, leading to changes in their pharmacokinetics and toxicity.
Effets Biochimiques Et Physiologiques
9-Phenanthryl isothiocyanate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to induce the expression of phase II detoxification enzymes, which are responsible for the detoxification of many toxins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 9-Phenanthryl isothiocyanate in laboratory experiments is its potency as a cytochrome P450 inhibitor. This property makes it a valuable tool for studying drug metabolism and toxicology. However, 9-Phenanthryl isothiocyanate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research on 9-Phenanthryl isothiocyanate. One area of interest is its potential as a cancer therapeutic. Its ability to induce apoptosis in cancer cells and inhibit angiogenesis make it a promising candidate for further study. Additionally, its ability to induce the expression of phase II detoxification enzymes could have implications for the treatment of diseases related to oxidative stress and inflammation. Finally, further research is needed to fully understand the potential toxic effects of 9-Phenanthryl isothiocyanate and to develop safe handling and disposal methods.
Méthodes De Synthèse
9-Phenanthryl isothiocyanate can be synthesized by reacting phenanthrene with thiophosgene in the presence of a base. The resulting product is purified by column chromatography to obtain pure 9-Phenanthryl isothiocyanate. This method has been used extensively in the synthesis of 9-Phenanthryl isothiocyanate for laboratory use.
Applications De Recherche Scientifique
9-Phenanthryl isothiocyanate has been used in a variety of scientific research applications, including drug metabolism studies, toxicology studies, and cancer research. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can be used to study the metabolism of drugs and toxins in vitro.
Propriétés
Numéro CAS |
109340-63-8 |
|---|---|
Nom du produit |
9-Phenanthryl isothiocyanate |
Formule moléculaire |
C15H9NS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
9-isothiocyanatophenanthrene |
InChI |
InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H |
Clé InChI |
YVWFRWJMJDWYMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
Autres numéros CAS |
109340-63-8 |
Synonymes |
9-PHENANTHRYLISOTHIOCYANATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



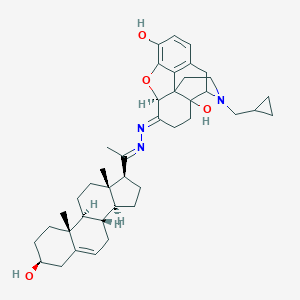
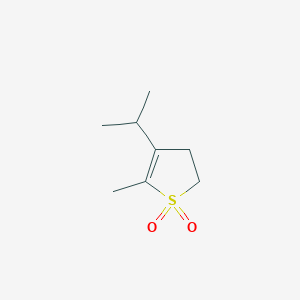

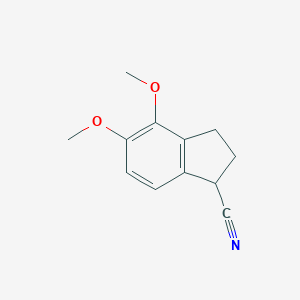
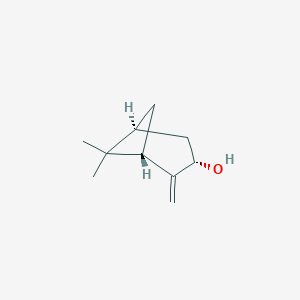
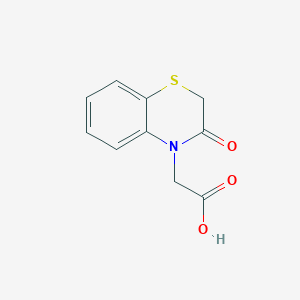
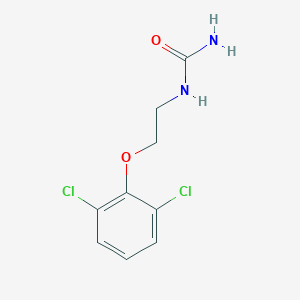

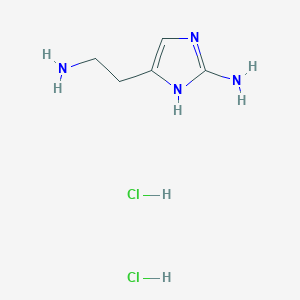
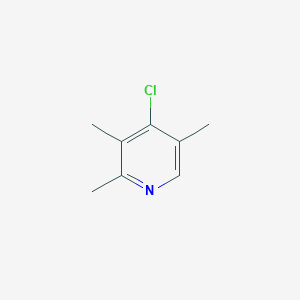
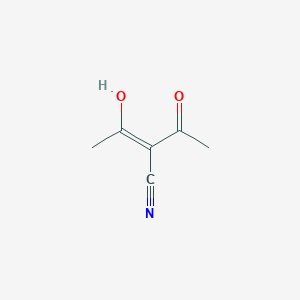
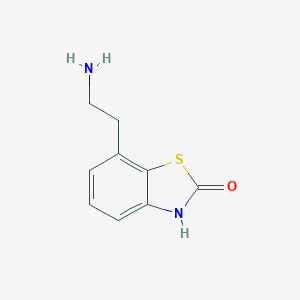
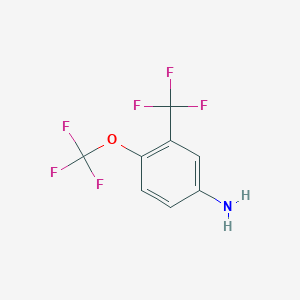
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)